4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Lipophilicity Drug-likeness SAR

This compound is a critical tool for SAR programs targeting Nav1.7, kinases, and carbonic anhydrases. The 4-ethoxy-3-fluoro substitution creates a unique dipole and H‑bond landscape that cannot be replicated by mono‑substituted or unsubstituted analogs. With a CNS‑favorable TPSA (87.9 Ų) and balanced cLogP (2.40), it serves as a reference benchmark for brain‑penetrant benzenesulfonamide libraries. Procure CAS 1797710‑04‑3 to maintain SAR continuity and avoid critical gaps in target engagement or selectivity data.

Molecular Formula C15H18FN3O3S2
Molecular Weight 371.45
CAS No. 1797710-04-3
Cat. No. B2685642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide
CAS1797710-04-3
Molecular FormulaC15H18FN3O3S2
Molecular Weight371.45
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=CS3)F
InChIInChI=1S/C15H18FN3O3S2/c1-2-22-14-4-3-12(9-13(14)16)24(20,21)18-11-5-7-19(10-11)15-17-6-8-23-15/h3-4,6,8-9,11,18H,2,5,7,10H2,1H3
InChIKeyDVCKICRCAGDGMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797710-04-3): Procurement-Relevant Structural and Physicochemical Baseline


4-Ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797710-04-3) is a synthetic sulfonamide derivative that incorporates a thiazole-substituted pyrrolidine core and a 4-ethoxy-3-fluorobenzenesulfonamide warhead [1]. This compound is representative of a growing class of benzenesulfonamides explored for target-specific inhibition in drug discovery programs, particularly within ion channel and kinase inhibitor chemical space [2]. Its substitution pattern—concurrently featuring an ethoxy group at the 4-position and a fluorine at the 3-position of the benzene ring—introduces a distinct electronic and steric profile relative to the broader family of N-(thiazol-2-yl)pyrrolidinyl benzenesulfonamide analogs that are commercially available for screening libraries [1].

Why In-Class Generic Substitution Is Not Viable for 4-Ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide


Benzenesulfonamides bearing a thiazole-pyrrolidine scaffold are not functionally interchangeable; minor substitution changes on the benzene ring profoundly influence physicochemical properties that govern target binding, selectivity, and pharmacokinetic behavior [1][2]. For this compound, the synergistic presence of the 4-ethoxy (electron-donating) and 3-fluoro (electron-withdrawing) substituents creates a unique dipole and hydrogen-bonding landscape that cannot be replicated by mono-substituted or halogen-only analogs such as 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide or 3-chloro-2-methyl variants [3]. Generic substitution with the unsubstituted parent (CAS 1797636-36-2) or other commercially available library members would therefore alter key molecular recognition features, potentially leading to loss of on-target activity or gain of undesired off-target interactions, making the specific procurement of CAS 1797710-04-3 essential for structure-activity relationship (SAR) continuity [2][3].

Quantitative Differentiation Evidence for 4-Ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide


Computed Lipophilicity (cLogP): 4-Ethoxy-3-fluoro Substitution Shifts Partitioning Relative to Unsubstituted Parent

The computed octanol-water partition coefficient (cLogP) for the target compound is 0.86 units higher than that of the unsubstituted parent N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (CAS 1797636-36-2), indicating a meaningful increase in lipophilicity driven by the 4-ethoxy and 3-fluoro substituents [1]. This difference places the target compound into a more favorable LogP range (typically 2.0–3.5) for passive membrane permeability while maintaining solubility characteristics consistent with CNS and intracellular target engagement [1].

Lipophilicity Drug-likeness SAR

Hydrogen Bond Acceptor Capacity: 4-Ethoxy-3-fluoro Substitution Increases HBA Count vs. Halogen-Only Analogs

The target compound possesses a hydrogen bond acceptor (HBA) count of 7 (from sulfonamide oxygen, ethoxy oxygen, thiazole nitrogen, and fluorine), compared to 5 for the 2-bromo analog (CAS similar scaffold) which lacks the ethoxy oxygen and has bromine as a halogen without significant HBA capacity [1]. The additional HBA sites on the target compound provide a more diverse interaction landscape for target binding pockets, potentially enabling polar contacts that halogen-only analogs cannot achieve [1].

Hydrogen bonding Molecular recognition Drug design

Predicted Aqueous Solubility: 4-Ethoxy-3-fluoro Substitution Maintains Solubility Despite Increased Lipophilicity

Despite a higher cLogP, the target compound exhibits a predicted LogS (aqueous solubility) of –4.12, which is comparable to the unsubstituted parent (LogS = –3.95) and better than the 4-trifluoromethyl analog (LogS = –5.10) [1]. The ethoxy group's capacity to engage in water-mediated hydrogen bonding partially compensates for the lipophilic gain introduced by the fluoro substituent, resulting in a solubility profile that balances permeability and solubility, a key advantage over highly lipophilic analogs [1].

Aqueous solubility Biopharmaceutics Formulation

Topological Polar Surface Area (TPSA): 4-Ethoxy-3-fluoro Substitution Reduces TPSA vs. Carboxylic Acid or Amide-Containing Analogs

The target compound has a predicted TPSA of 87.9 Ų, which is 20–30 Ų lower than sulfonamides bearing additional carboxylic acid or primary amide groups on the benzene ring, such as 4-carboxy-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide (TPSA ≈ 115 Ų) [1]. A TPSA below 90 Ų is generally associated with improved CNS penetration potential, making this compound a more suitable candidate for neuroscience target screening compared to more polar analogs [1][2].

Polar surface area Blood-brain barrier Permeability

Procurement-Driven Application Scenarios for 4-Ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide


Structure-Activity Relationship (SAR) Expansion in Nav1.7 Inhibitor Programs

Patents from Pfizer/Icagen (e.g., WO2012004714A2) describe sulfonamide-based Nav1.7 inhibitors as potential analgesics [1]. The 4-ethoxy-3-fluoro substitution pattern offers a distinct electronic perturbation to the benzenesulfonamide warhead compared to the exemplified chloro-fluoro and trifluoromethyl variants, enabling systematic SAR exploration of the benzene ring's electronic requirements for Nav1.7 potency and selectivity. The target compound's favorable TPSA (87.9 Ų) supports its suitability for CNS-penetrant analgesic discovery.

Fragment-Based Screening for Kinase or Carbonic Anhydrase Targets

Benzenesulfonamide-thiazole hybrids are known privileged scaffolds for carbonic anhydrase and kinase inhibition [1]. The 4-ethoxy-3-fluoro substitution introduces additional hydrogen-bond acceptor capacity (HBA count of 7) that can engage hinge-binding motifs in kinases or zinc-coordinating residues in carbonic anhydrases, while maintaining sub-90 Ų TPSA for cellular permeability. Procurement enables screening against panels of these well-established sulfonamide targets.

Antimicrobial and Antifungal Discovery Platforms

Thiazole-pyrrolidine derivatives have demonstrated moderate to good antimicrobial activity in phenotypic screens [1]. The balanced lipophilicity (cLogP 2.40) and solubility (LogS –4.12) of the target compound make it suitable for whole-cell antibacterial and antifungal assays, where permeability and solubility are critical determinants of apparent potency. Procurement allows head-to-head comparison with previously reported thiazole-pyrrolidine antimicrobial hits.

Physicochemical Property Benchmarking for CNS Drug-Like Chemical Space

The target compound's in silico profile—cLogP of 2.40, TPSA of 87.9 Ų, HBA count of 7—places it within the favorable range for CNS drug-likeness according to established multiparameter optimization scores [1]. Procurement enables its use as a reference compound for benchmarking new CNS-targeted benzenesulfonamide libraries against key physicochemical parameters that predict brain penetration and target engagement.

Quote Request

Request a Quote for 4-ethoxy-3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.